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molecular formula C12H14OS B8667012 2-Benzylsulfanyl-1-cyclopropyl-ethanone

2-Benzylsulfanyl-1-cyclopropyl-ethanone

Cat. No. B8667012
M. Wt: 206.31 g/mol
InChI Key: RYCNDAILBKNHID-UHFFFAOYSA-N
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Patent
US07655664B2

Procedure details

Benzyl mercaptan (15.6 ml, 0.133 mol) was stirred in DCM (100 ml), triethylamine (20.5 ml, 0.146 mol) added, the mixture cooled in an ice/acetone bath and 2-bromo-1-cyclopropyl-ethanone, prepared as in WO 03/074495, (21.77 g, 0.133 mol) dissolved in DCM (100 ml) was added dropwise. The mixture was stirred for 48 h, washed with water, then brine, dried over sodium sulphate and evaporated.
Quantity
15.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:17][C:18]([CH:20]1[CH2:22][CH2:21]1)=[O:19]>C(Cl)Cl>[CH2:1]([S:8][CH2:17][C:18]([CH:20]1[CH2:22][CH2:21]1)=[O:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1CC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled in an ice/acetone bath
ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C1=CC=CC=C1)SCC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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